(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Description
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H15BrN2O3S and its molecular weight is 383.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s known that the presence of an electron withdrawing group [–n(ch 3) 2] on the phenyl nucleus of similar compounds and the pi–pi interaction with the amino acid residues in the binding pocket in the receptor can enhance antifungal activity .
Biochemical Pathways
Similar compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity .
Action Environment
The success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCCXQWNVOCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.